molecular formula C10H9F3O4S B13128586 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate

Cat. No.: B13128586
M. Wt: 282.24 g/mol
InChI Key: QXQMGQCAVYYDQV-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a chemical compound that features an oxetane ring attached to a phenyl group, which is further substituted with a trifluoromethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by the reaction with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate involves its reactivity due to the presence of the oxetane ring and the trifluoromethanesulfonate group. The oxetane ring can undergo ring-opening reactions, making it a versatile intermediate in chemical synthesis. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is unique due to the combination of the oxetane ring, phenyl group, and trifluoromethanesulfonate group. This combination imparts distinct reactivity and physicochemical properties, making it valuable in various applications .

Biological Activity

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group, which is known for enhancing biological activity through improved metabolic stability and membrane permeability. The presence of the oxetane ring adds to its structural uniqueness, potentially influencing its interactions with biological targets.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The trifluoromethyl group can participate in hydrogen bonding and pi-stacking interactions, enhancing binding affinity to various enzymes.
  • Inhibition of Cholinesterases : Preliminary studies indicate that similar compounds with trifluoromethyl groups exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
  • Antioxidant Activity : The compound may also act as a free radical scavenger, contributing to its protective effects against oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Biological ActivityTarget Enzyme/Cell LineIC50 (µM)Reference
Inhibition of AChEHuman AChE19.2
Inhibition of BChEHuman BChE13.2
CytotoxicityMCF-7 Breast Cancer CellsModerate
Antioxidant ActivityDPPH Radical ScavengingEffective

Case Studies

  • Inhibitory Effects on Cholinesterases : A study evaluated various derivatives of phenyl trifluoromethanesulfonates, revealing that compounds with electron-withdrawing groups exhibited enhanced inhibition of AChE and BChE. The presence of the trifluoromethyl group significantly increased the potency against these enzymes, suggesting a similar trend may apply to this compound .
  • Antioxidant Properties : Research indicated that compounds with structural similarities to this compound showed promising antioxidant activities in vitro. These findings suggest potential applications in mitigating oxidative stress-related conditions .

Properties

Molecular Formula

C10H9F3O4S

Molecular Weight

282.24 g/mol

IUPAC Name

[4-(oxetan-3-yl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H9F3O4S/c11-10(12,13)18(14,15)17-9-3-1-7(2-4-9)8-5-16-6-8/h1-4,8H,5-6H2

InChI Key

QXQMGQCAVYYDQV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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